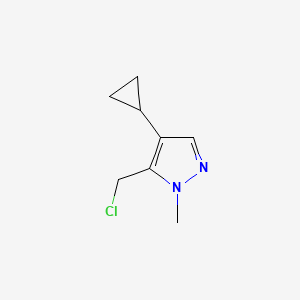![molecular formula C16H20FNO4 B6606135 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 2357551-67-6](/img/structure/B6606135.png)
3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is a complex organic compound that has garnered interest in various fields of research and industry. Known for its unique structural properties, it finds applications in medicinal chemistry, biological studies, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. The starting material is often a substituted cyclobutane, which undergoes functional group transformations. One common route involves:
Formation of the Cyclobutane Core: : Initial synthesis of the cyclobutane ring, possibly via cycloaddition reactions.
Introduction of the Fluorophenyl Group: : Addition of the 2-fluorophenyl group through a Friedel-Crafts reaction or similar arylation process.
Incorporation of the tert-Butoxycarbonyl (Boc) Group: : Protection of the amine group using Boc anhydride in the presence of a base like triethylamine.
Final Functionalization: : Carboxylation reactions to introduce the carboxylic acid group under controlled conditions.
Industrial Production Methods: Industrial synthesis often scales up these reactions using automated reactors and optimized catalysts to improve yield and purity. Techniques such as continuous flow chemistry are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: : The carboxylic acid group can be oxidized to form derivatives.
Reduction: : The aryl group may participate in reduction reactions.
Substitution: : Halogen substitution, particularly involving the fluorophenyl group.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Nucleophilic and electrophilic agents like sodium methoxide, bromine.
Major Products: The reactions typically yield derivatives with modified functional groups, providing a broad spectrum of chemically diverse compounds.
Scientific Research Applications
Chemistry: In chemistry, it serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is utilized in biological assays to explore enzyme interactions and protein-ligand binding.
Medicine: In medicinal chemistry, it is investigated for potential therapeutic properties, including as an inhibitor for specific enzymes.
Industry: The compound's unique structure makes it valuable in material science for developing new polymers and materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action involves interaction with biological targets such as enzymes, receptors, and nucleic acids. The fluorophenyl group enhances binding affinity and specificity, while the cyclobutane core provides a rigid framework for precise molecular interactions.
Comparison with Similar Compounds
Similar Compounds:
3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
3-{[(tert-butoxy)carbonyl]amino}-1-(2-chlorophenyl)cyclobutane-1-carboxylic acid
3-{[(tert-butoxy)carbonyl]amino}-1-(2-methylphenyl)cyclobutane-1-carboxylic acid
Uniqueness: The specific positioning of the fluorophenyl group and the protective Boc group differentiates 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid from its analogs, offering unique reactivity and binding characteristics.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-10-8-16(9-10,13(19)20)11-6-4-5-7-12(11)17/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDTHRVAISIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
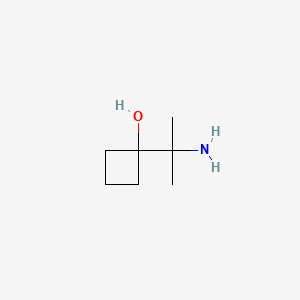
![methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)
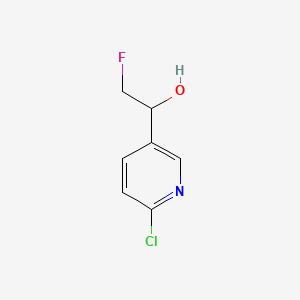
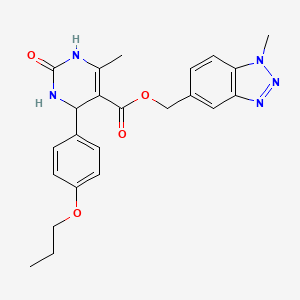
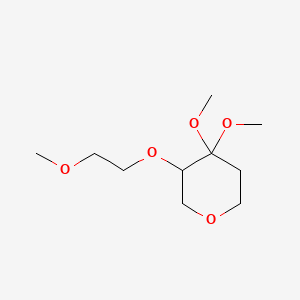

![(2S)-2-(2-{1-[(4S,7S,10S,13S,16S)-13-[(2S)-butan-2-yl]-10-(2-carbamoylethyl)-7-(carbamoylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentaazacycloicosan-4-yl]-N-pentylformamido}acetamido)-N-(carbamoylmethyl)-4-methylpentanamide](/img/structure/B6606111.png)
![4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B6606114.png)
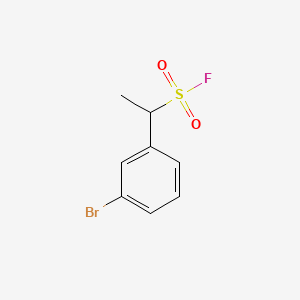
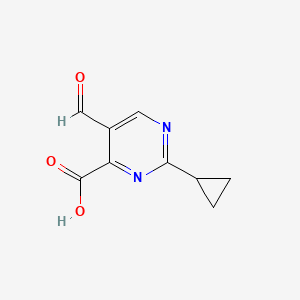
![2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B6606132.png)
![(2S)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dimethylpiperazine hydrochloride](/img/structure/B6606141.png)
